3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine and related compounds involves strategies such as intramolecular Friedel-Crafts alkylation, N-acylation with 3-chloro propionyl chloride, and base condensation reactions with different aminophenols or substituted aminophenols. An improved method for synthesis involves the dichloromethylene transfer reaction, showcasing the versatility and adaptability of the synthesis routes for these compounds (Acosta et al., 2015); (Kawashima et al., 1978).
Molecular Structure Analysis
Molecular structure analysis reveals that compounds within this family share very similar molecular conformations, with the azepine ring adopting a boat-type conformation. Despite these similarities, differences in supramolecular assemblies arise due to variations in substituents, highlighting the subtle balance between molecular structure and intermolecular interactions (Acosta et al., 2015).
Chemical Reactions and Properties
Chemical reactions of this compound derivatives often involve further functionalization, such as N-acylation and condensation with aminophenols, leading to a variety of compounds with distinct chemical properties. The reactivity of these compounds is influenced by the presence of the dibenzazepine core and the specific substituents attached to it, which can dictate the course of subsequent chemical transformations (Kumar & Naik, 2010).
Physical Properties Analysis
The physical properties of this compound and its derivatives are closely tied to their molecular structure. Factors such as crystallinity, melting points, and solubility are affected by the molecular conformation and the nature of substituents, which can influence the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the core dibenzazepine structure and the specific substituents present. For instance, the presence of chloropropyl groups can enable further chemical modifications, enhancing the compound's utility in synthesizing more complex molecules with desired chemical functionalities (Kumar et al., 2009).
Scientific Research Applications
Synthesis Process and Applications in Genetic Engineering and Materials Science : A novel synthesis process of 5H-dibenz[b,f]azepine, yielding an overall yield of 80.4%, highlights its importance as an intermediate in genetic engineering and materials science (Chen Ying-qi, 2008).
Potential in Treating Vascular Cognitive Impairment : Derivatives of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates show potential as histone deacetylase (HDAC) inhibitors, useful for treating vascular cognitive impairment by increasing cerebral blood flow and improving hippocampal atrophy (N. Kaur et al., 2019).
Synthesis of Vinyl Ethers and Pharmaceuticals : A synthesis method enables the creation of 10-alkoxy-5H-dibenz[b,f]azepines, contributing to the synthesis of vinyl ethers 3a,b, and is key in pharmaceuticals (F. Haász & V. Galamb, 1994).
Facile Synthesis of Pharmaceutically Active Compounds : The compound facilitates the synthesis of substituted 10,11‐dihydro‐5H‐dibenz[b,f]azepines from 2-bromotoluenes or 2-nitrotoluenes, crucial for creating pharmaceutically active compounds (T. K. Jørgensen et al., 1999).
Antiarrhythmic Activities for Clinical Trials : Certain derivatives exhibit antiarrhythmic actions, making them suitable for clinical trials (H. Wunderlich et al., 1985).
Antioxidant Properties in Various Model Systems : Novel derivatives of 5H-dibenz[b,f]azepine show significant antioxidant properties, particularly compounds with substituted aminophenols (H. Vijay Kumar & N. Naik, 2010).
Diverse Synthesis Methods and Applications : Various studies demonstrate different synthesis methods and applications of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine derivatives, including creating internal standards for pharmaceutical analyses, developing new antipsychotic drugs, and exploring their molecular structures and interactions (K. Kawashima et al., 1978); (T. Dahlgren et al., 1983); (I. Al-Showaier et al., 1986); (Lina M. Acosta et al., 2015).
Safety and Hazards
The safety data sheet for “3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine” indicates that it is harmful if swallowed . In case of skin contact, it is recommended to wipe off as much as possible using a clean, soft, absorbent material . If it comes into contact with the eyes, rinsing with water is advised .
properties
IUPAC Name |
2-chloro-11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c18-10-3-11-20-16-5-2-1-4-13(16)6-7-14-8-9-15(19)12-17(14)20/h1-2,4-5,8-9,12H,3,6-7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNFGZMVJGWTEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629465 | |
Record name | 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51551-41-8 | |
Record name | 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine in the context of mosapramine research?
A1: This compound serves as a crucial intermediate in synthesizing alcoholic metabolites of mosapramine, a known antipsychotic drug []. Researchers synthesized four alcoholic metabolites of mosapramine to elucidate their chemical structures []. The synthesis process involved using a mixture of 10-ethoxy-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine and its 11-ethoxy isomer []. This mixture was then transformed into the key intermediates, 10-oxo-3-chloro-5-(3-chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine and its 11-oxo isomer, which were separated chromatographically []. These intermediates were then further reacted to finally obtain the desired mosapramine metabolites []. This research contributes to a deeper understanding of mosapramine's metabolic fate and potential downstream effects.
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